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Compound of Interest

Compound Name: Z-D-Asp-OH

Cat. No.: B2933591

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for N-a-
benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH), a key building block in peptide synthesis and
drug development. This document is intended for researchers, scientists, and professionals in
the field of medicinal chemistry and materials science. It includes detailed Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in
a clear and accessible format. Furthermore, this guide outlines the experimental protocols for
acquiring such data and provides visual workflows to facilitate understanding and replication of
these methods.

Introduction

N-a-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) is a protected amino acid derivative
widely used in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Z) group
serves as a crucial protecting group for the a-amino functionality, preventing unwanted side
reactions during peptide coupling. Accurate and comprehensive spectroscopic characterization
is paramount for verifying the identity, purity, and stability of Z-D-Asp-OH in research and
manufacturing processes. This guide consolidates the available *H NMR, 13C NMR, IR, and MS
data for this compound and provides standardized experimental methodologies.

Chemical and Physical Properties
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Property

Value

Chemical Formula

C12H13NOs

Molecular Weight 267.23 g/mol [1]

CAS Number 78663-07-7
Appearance White to off-white solid
Purity =98%

Spectroscopic Data

The following sections present the spectroscopic data for Z-D-Asp-OH. Note that the

spectroscopic properties of enantiomers (D and L forms) are identical in an achiral

environment. Therefore, data from the racemic mixture (Z-DL-Asp-OH) or the L-enantiomer (Z-

L-Asp-OH) are representative of Z-D-Asp-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Z-D-Asp-

OH.

The *H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Chemical Shift (8) ppm Multiplicity Assighment
2.85-3.05 Multiplet B-CH:z

4.60 - 4.75 Multiplet a-CH

5.10 Singlet Benzyl CH2
7.30-7.40 Multiplet Aromatic CsHs
8.00 - 8.20 Doublet NH

10.0-12.0 Broad Singlet COOH
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Note: The chemical shifts of the acidic protons (NH and COOH) can vary depending on the
solvent and concentration.

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (8) ppm Assignment

36.5 B-CH:2

51.5 a-CH

67.0 Benzyl CHz
127.5-128.5 Aromatic CH

136.5 Aromatic Quaternary C
156.0 Urethane C=0

171.0 a-COOH

173.0 B-COOH

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in Z-D-Asp-OH based on their
vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)
3300 Medium N-H stretch (Amide)

3030 Medium C-H stretch (Aromatic)

2950 Medium C-H stretch (Aliphatic)

1740 Strong C=0 stretch (Carboxylic Acid)
1690 Strong C=0 stretch (Urethane)

1530 Strong N-H bend (Amide II)

1450, 1400 Medium C=C stretch (Aromatic)

1250 Strong C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural clues.

m/z Interpretation

268.08 [M+H]* (Calculated: 268.0816 for C12H14NOs)
224.09 [M-COzH]*

178.08 [M-CeHsCH20]*

108.06 [CeHsCH20]*

91.05 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy
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Sample Preparation:
e Weigh 10-20 mg of Z-D-Asp-OH.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
de, MeOD-d4, or CDCI3) in a clean, dry NMR tube.

o Ensure complete dissolution, using gentle vortexing if necessary.
Instrumentation and Data Acquisition:
e Spectrometer: A 300 MHz or higher field NMR spectrometer.
e 'HNMR:
o Acquire a one-dimensional proton spectrum.
o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
e 13C NMR:
o Acquire a proton-decoupled carbon spectrum.
o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

o Reference: Tetramethylsilane (TMS) is used as an internal standard (& = 0.00 ppm).

Click to download full resolution via product page
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NMR Experimental Workflow

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of Z-D-Asp-OH with approximately 200 mg of dry, spectroscopic
grade potassium bromide (KBr) in an agate mortar.

o Transfer the finely ground powder into a pellet-pressing die.

o Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

e Measurement Mode: Transmission.

e Spectral Range: 4000-400 cm™1,

e Resolution: Typically 4 cm~1.

e Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of a pure KBr pellet is recorded and subtracted from
the sample spectrum.

Data Acquisition

Sample Preparation (KBr Pellet) Ac‘g’;fdsrf‘mmqp'e Data Processing

Grind Z-D-Asp-OH . Press into . ‘ . |
with KBr P Transparent Pellet P FTIR Spectrometer Background Subtraction P> Final IR Spectrum

Acquire Background
(KBr Pellet)
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FTIR Experimental Workflow

Mass Spectrometry

Sample Preparation and Introduction:
e Prepare a dilute solution of Z-D-Asp-OH in a suitable solvent (e.g., methanol or acetonitrile).

e The sample can be introduced into the mass spectrometer via direct infusion or through a
chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography
(LC). For GC-MS, derivatization to a more volatile ester form may be necessary.

Instrumentation and Data Acquisition:

e Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source
(e.g., Electrospray lonization - ESI for LC-MS, or Electron lonization - El for GC-MS).

 |lonization Mode: Positive or negative ion mode can be used. Positive mode is common for
observing [M+H]* ions.

e Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.

o Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500

amu).
Sample Preparation Sample Introduction Mass Spectrometry
Dissolve Z-D-Asp-OH Direct Infusion or lonization Mass Analysis Detection »| Mass Spectrum
in Solvent LC/GC (e.g., ESI, EI) (e.g., TOF, Quadrupole)
Click to download full resolution via product page
Mass Spectrometry Experimental Workflow
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The spectroscopic data and protocols presented in this technical guide serve as a valuable
resource for the identification and characterization of Z-D-Asp-OH. The provided NMR, IR, and
MS data offer a comprehensive spectroscopic fingerprint of the molecule. The detailed
experimental workflows, visualized through diagrams, aim to ensure the reproducibility of these
analytical methods. This information is critical for quality control in synthetic processes and for
the advancement of research and development in fields utilizing this important amino acid
derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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